molecular formula C5H5NO6S2 B1621794 Pyridine-2,3-disulfonic Acid CAS No. 6602-53-5

Pyridine-2,3-disulfonic Acid

Cat. No.: B1621794
CAS No.: 6602-53-5
M. Wt: 239.2 g/mol
InChI Key: YAZAXAHKRKKNRY-UHFFFAOYSA-N
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Description

Pyridine-2,3-disulfonic acid is a chemical compound that belongs to the class of heterocyclic aromatic organic compounds It is characterized by the presence of a pyridine ring substituted with two sulfonic acid groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of pyridine-2,3-disulfonic acid typically involves the sulfonation of pyridine. One common method is the reaction of pyridine with sulfur trioxide or oleum, which introduces sulfonic acid groups into the pyridine ring. The reaction conditions often require elevated temperatures and controlled addition of the sulfonating agent to ensure selective substitution at the desired positions.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The process involves the careful handling of sulfur trioxide and pyridine, with appropriate safety measures to manage the exothermic nature of the sulfonation reaction.

Chemical Reactions Analysis

Types of Reactions: Pyridine-2,3-disulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions to introduce new substituents.

Major Products Formed: The major products formed from these reactions include sulfone derivatives, sulfonate salts, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pyridine-2,3-disulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of pyridine-2,3-disulfonic acid involves its interaction with molecular targets through its sulfonic acid groups. These groups can form strong hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The compound can also act as a chelating agent, binding to metal ions and affecting their availability in biological systems.

Comparison with Similar Compounds

    Pyridine-3-sulfonic acid: Similar in structure but with only one sulfonic acid group at the 3 position.

    Pyridine-2-sulfonic acid: Contains a single sulfonic acid group at the 2 position.

    Pyridine-4-sulfonic acid: Substituted at the 4 position with a sulfonic acid group.

Uniqueness: Pyridine-2,3-disulfonic acid is unique due to the presence of two sulfonic acid groups, which enhance its reactivity and potential for forming multiple interactions with other molecules. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

pyridine-2,3-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO6S2/c7-13(8,9)4-2-1-3-6-5(4)14(10,11)12/h1-3H,(H,7,8,9)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZAXAHKRKKNRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376476
Record name Pyridine-2,3-disulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6602-53-5
Record name Pyridine-2,3-disulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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